6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazine ring, a triazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine and triazole rings and the introduction of the carboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazine and triazole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The carboxamide group can form hydrogen bonds, which could be important in interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Scientific Research Applications
Cardiovascular Research
Compounds structurally related to "6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide" have been synthesized and studied for their cardiovascular properties, particularly for their coronary vasodilating and antihypertensive activities. For instance, a study by Sato et al. (1980) investigated 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems, identifying compounds with significant potential as cardiovascular agents due to their potent coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Antimicrobial and Antitumor Activities
Another research direction involves the synthesis of derivatives for antimicrobial and antitumor activities. Riyadh (2011) reported the synthesis of N-arylpyrazole-containing enaminones and their reactions to afford substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. These compounds demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of 5-fluorouracil, a standard used in the study (Riyadh, 2011).
Synthesis of Novel Derivatives
The versatility of similar compounds allows for the synthesis of various novel derivatives with potential scientific applications. For example, Kolos et al. (2011) described the preparation of dihydro derivatives of pyrazolo[3,4-b]pyridine-, pyrazolo[1,5-a]pyrimidine-, and [1,2,4]triazolo-[1,5-a]pyrimidinecarboxylates through cyclocondensation reactions. These compounds could serve as intermediates for further chemical synthesis or as potential leads for the development of new therapeutic agents (Kolos et al., 2011).
Guanine Analogues and Antiviral Activity
Research into analogues of guanine, such as the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one by Ehler et al. (1977), although not showing potent antiviral activity, highlights the exploration of triazolo and pyrazine derivatives for potential nucleoside analogues. Such studies contribute to the broader understanding of the chemical space around these scaffolds for various biological applications (Ehler et al., 1977).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is likely that the compound interacts with its targets in a way that inhibits their function, leading to the observed antimycobacterial effects .
Biochemical Pathways
It is likely that the compound interferes with essential metabolic processes in the target organisms, leading to their death or inhibition .
Result of Action
The compound has shown significant antimycobacterial activity, with some derivatives exhibiting inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound may have potential as a novel antimycobacterial agent.
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising activity in initial tests, further studies could be conducted to optimize its structure, study its mechanism of action in more detail, and assess its safety and efficacy in more complex models .
Properties
IUPAC Name |
6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-8-7-19-11(13(21)16-8)10(17-18-19)12(20)15-6-9-4-2-3-5-14-9/h2-5,7H,6H2,1H3,(H,15,20)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSOUCVJEZRGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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